molecular formula C13H22ClN3O4S B2516802 N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1579172-63-6

N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No. B2516802
CAS RN: 1579172-63-6
M. Wt: 351.85
InChI Key: ZIYJMNZZTRTMJU-UHFFFAOYSA-N
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Description

N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, commonly known as ADMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ADMPH is a sulfonamide derivative that has been synthesized through a multistep process, which involves the reaction of various reagents in a controlled manner.

Mechanism of Action

The mechanism of action of ADMPH is not fully understood, but it is believed to be related to its ability to bind to specific receptors in cells. ADMPH has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been shown to interact with DNA, leading to the inhibition of DNA replication.
Biochemical and Physiological Effects:
ADMPH has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ADMPH has also been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, ADMPH has been shown to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

ADMPH has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level, making it a reliable compound for use in experiments. ADMPH also exhibits a high degree of stability, making it suitable for long-term storage. However, ADMPH also has some limitations. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, ADMPH has a low solubility in water, which may limit its use in some experimental conditions.

Future Directions

There are several future directions for the study of ADMPH. One potential direction is the development of new drugs based on the structure of ADMPH. ADMPH has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Another potential direction is the study of the mechanism of action of ADMPH. Further research is needed to fully understand how ADMPH interacts with cells and how it exerts its effects. Additionally, there is potential for the use of ADMPH in the field of neuroscience, as it has been shown to modulate the activity of neurotransmitters in the brain. Further research is needed to fully understand the potential applications of ADMPH in this field.

Synthesis Methods

The synthesis of ADMPH involves a multistep process, which includes the reaction of 4-nitrobenzenesulfonyl chloride with 2,4-dimethylpentan-2-amine in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate product, 4-nitrobenzenesulfonamide. The next step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the quaternization of the amino group with hydrochloric acid to form ADMPH.

Scientific Research Applications

ADMPH has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ADMPH has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, ADMPH has been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S.ClH/c1-10(2)8-13(3,9-14)15-21(19,20)12-6-4-11(5-7-12)16(17)18;/h4-7,10,15H,8-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYJMNZZTRTMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride

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